Pridinol

Description

This compound is an orally bioavailable, blood-brain permeable muscarinic receptor antagonist, with muscle-relaxing and antiparkinsonian activity. Upon oral administration, this compound targets, binds to and blocks muscarinic receptors located on postganglionic parasympathetic nerve endings and on smooth muscle cells. This blocks the activity of acetylcholine (ACh) and causes its muscle relaxant effects. This may relief involuntary movements, spasms and muscle stiffness in Parkinson's disease and other neuromuscular disorders.

This compound is a small molecule drug with a maximum clinical trial phase of II.

antispasmodic & muscle relaxant; RN given refers to parent cpd; structure in Merck Index, 9th ed, #7539

Propriétés

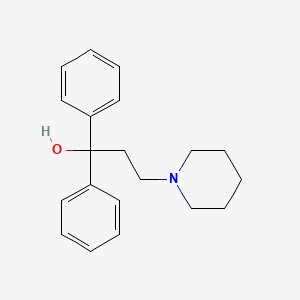

IUPAC Name |

1,1-diphenyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,22H,3,8-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXCLMGKHJWMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6856-31-1 (monomesylate), 968-58-1 (mono-hydrochloride) | |

| Record name | Pridinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045090 | |

| Record name | Pridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

MW: 391.52. Crystals, mp 152.5-155.0 °C. Sparingly sol in water /Methanesulfonate/, Soluble in acetone | |

| Record name | PRIDINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

511-45-5 | |

| Record name | Pridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pridinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pridinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pridinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E75Q6SUUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRIDINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

120-121 °C | |

| Record name | PRIDINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis and Characterization of Pridinol and its Analogues: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pridinol is a centrally acting muscle relaxant and anticholinergic agent utilized for the symptomatic treatment of muscle spasms and in the management of Parkinsonism.[1][2] Its therapeutic effects are derived from its function as a muscarinic acetylcholine receptor antagonist. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols for its preparation via Grignard reaction, methods for its characterization using various spectroscopic and chromatographic techniques, and an examination of its pharmacological mechanism of action. While literature on specific, biologically active analogues of this compound is sparse, this document also discusses potential synthetic strategies for the development of such derivatives. All quantitative data is presented in clear, tabular format, and key processes are visualized using diagrams to facilitate understanding for researchers in drug discovery and development.

Synthesis of this compound and its Salts

The most common and well-documented method for synthesizing this compound is through a Grignard reaction. An alternative route begins with the reaction of methyl acrylate and piperidine. The resulting this compound base can be further reacted with an appropriate acid, such as methanesulfonic acid, to form a salt, which often possesses more desirable physicochemical properties for pharmaceutical formulation.

Synthesis of this compound via Grignard Reaction

This compound is prepared by the Grignard reaction of a piperidine-containing ester, such as ethyl 3-piperidinopropionate or methyl 3-(1-piperidyl) propionate, with phenylmagnesium bromide.[3][4][5] The phenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester twice to form the tertiary alcohol, this compound.

A general workflow for the synthesis of this compound and its subsequent conversion to this compound Mesilate is depicted below.

Caption: Workflow for the synthesis of this compound and this compound Mesilate.

Synthesis of this compound Analogues

The published literature on the synthesis and biological activity of specific this compound analogues is limited. However, standard medicinal chemistry approaches can be employed to generate analogues for structure-activity relationship (SAR) studies. Potential modifications include:

-

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto one or both phenyl rings to probe electronic and steric effects on receptor binding.

-

Piperidine Ring Modification: Altering the piperidine ring to other saturated heterocycles (e.g., pyrrolidine, morpholine) to evaluate the impact of ring size and heteroatom composition.

-

Propyl Chain Alteration: Modifying the length of the propyl chain connecting the piperidine and the diphenylmethanol moiety.

These synthetic strategies would typically follow the core Grignard reaction scheme, utilizing appropriately modified precursors.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 3-(1-piperidyl) propionate

This protocol is adapted from documented synthetic routes.[6][7]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a drying tube, dissolve methyl 3-(1-piperidyl) propionate (0.50 mol) in 300 mL of anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add phenylmagnesium bromide (Grignard reagent) dropwise to the cooled solution.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 66 °C) and maintain stirring for 3 hours.

-

Quenching: Cool the reaction system back to 0 °C and cautiously add 1 L of 4 M HCl solution dropwise to quench the reaction and hydrolyze the intermediate.

-

Extraction: After hydrolysis is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase with chloroform (3 x 400 mL).

-

Washing & Drying: Combine the organic phases and wash with 500 mL of saturated sodium chloride solution. Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Isolation: Remove the THF and chloroform via rotary evaporation to yield a solid crude product.

-

Purification: Recrystallize the crude solid from ethanol to obtain pure this compound as pale yellow, needle-like crystals.[6] The reported yield is approximately 79-84%.[6][7]

Protocol 2: Synthesis of this compound Mesilate

This protocol describes the salt formation step.[7][8]

-

Dissolution: Dissolve the purified this compound from Protocol 2.1 in diethyl ether.

-

Cooling: Cool the solution to between -15 °C and -20 °C.

-

Acid Addition: Slowly add a solution of methanesulfonic acid dissolved in diethyl ether dropwise. The molar ratio of this compound to methanesulfonic acid can be varied, with a 2:3 ratio being reported in one patent.[7]

-

Precipitation: After the addition, stir the mixture at the reduced temperature for 30 minutes to allow for complete reaction and precipitation.

-

Isolation: Collect the resulting precipitate by filtration, purify as necessary, and dry under vacuum to yield this compound Mesilate.

Protocol 3: HPLC Analysis of this compound Mesilate

This method is suitable for quality control and quantification in pharmaceutical formulations.[9]

-

Chromatograph: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 5.0) in a 1:2 (v/v) ratio.

-

Flow Rate: 0.8 mL/min.

-

Temperature: Ambient.

-

Detection: UV at 258 nm.

-

Quantification: Based on the peak area of the analyte.

Characterization of this compound

Physicochemical Properties

This compound and its common salts have distinct physical properties that are important for their handling and formulation.

| Property | This compound (Base) | This compound Hydrochloride | This compound Mesilate |

| CAS Number | 511-45-5[3] | 968-58-1[4][5] | 6856-31-1[5][10] |

| Molecular Formula | C₂₀H₂₅NO[3] | C₂₀H₂₅NO·HCl[5] | C₂₀H₂₅NO·CH₄O₃S[11] |

| Molecular Weight | 295.42 g/mol [3][12] | 331.88 g/mol [4][5] | 391.52 g/mol [13] |

| Appearance | Crystals[3] | Crystals[5] | Crystals |

| Melting Point | 120-121 °C[3][5] | 238 °C (decomposes)[3][5] | 152.5-155.0 °C[3][5] |

| Solubility | Soluble in acetone[5] | Soluble in alcohol[3][5] | Sparingly soluble in water[3][5] |

Spectroscopic and Spectrometric Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized this compound.

| Technique | Observed Data / Characteristic Features |

| Mass Spec. (GC-MS) | m/z Top Peaks: 98, 77, 105[3] Intense Peaks: 98, 113, 180, 295 (M⁺) m/z[3] |

| ¹H NMR | A ¹H NMR spectrum is available for this compound Methanesulfonate Salt, which would confirm the presence of phenyl, piperidine, and propyl protons, along with a singlet for the mesylate methyl group.[14] |

| IR Spectroscopy | Expected Absorptions: - O-H Stretch: ~3200-3600 cm⁻¹ (tertiary alcohol) - Aromatic C-H Stretch: ~3000-3100 cm⁻¹[15] - Aliphatic C-H Stretch: ~2850-3000 cm⁻¹[15] - Aromatic C=C Stretch: ~1400-1600 cm⁻¹[15] |

| UV-Vis Spectroscopy | For this compound Mesilate in methanol, the wavelength of maximum absorbance (λmax) is observed at 258 nm.[4] |

Analytical Workflow

A typical analytical workflow for the confirmation and quantification of synthesized this compound involves multiple techniques.

Caption: General analytical workflow for this compound characterization.

Pharmacology and Mechanism of Action

This compound functions as a centrally acting muscle relaxant with anticholinergic (atropine-like) properties.[16][17] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[4][18]

In the neuromuscular junction and other synapses, the neurotransmitter acetylcholine (ACh) binds to mAChRs, initiating a signaling cascade that leads to muscle contraction. By binding to these receptors, this compound blocks the action of acetylcholine.[18][19] This inhibition of cholinergic transmission reduces the excitability of muscle fibers, thereby alleviating muscle spasms, stiffness, and involuntary movements.[4][19] This action occurs both in the central nervous system (brain and spinal cord) and peripherally on smooth and striated muscle cells.[3][16][18]

Caption: this compound's mechanism as a muscarinic receptor antagonist.

Pharmacokinetic Properties

Pharmacokinetic data for this compound has been characterized in healthy human subjects. Following oral administration, it is absorbed relatively quickly.

| Parameter | Geometric Mean Value (Test Product) | Geometric Mean Value (Reference Product) |

| Cmax (Maximum Plasma Concentration) | 29.27 ng/mL[20][21] | 27.44 ng/mL[20][21] |

| tmax (Time to Cmax) | 1.00 hours[20][21] | 0.90 hours[20][21] |

| AUC₀-tlast (Area Under the Curve) | 187.93 hng/mL[20][21] | 183.51 hng/mL[20][21] |

| T½ (Elimination Half-life) | 19.14 hours[20] | 18.85 hours[20] |

Data from a randomized, crossover bioequivalence trial in 34 healthy subjects.[20] The active substance is largely excreted via the kidneys within 24 hours, partly in unchanged form and partly as glucuronide and sulfate conjugates.[16]

References

- 1. mims.com [mims.com]

- 2. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. This compound | C20H25NO | CID 4904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | 968-58-1 | Benchchem [benchchem.com]

- 5. This compound [drugfuture.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN104262290B - Preparation method of this compound mesylate - Google Patents [patents.google.com]

- 8. CN104262290A - Preparation method of this compound mesylate - Google Patents [patents.google.com]

- 9. login.medscape.com [login.medscape.com]

- 10. This compound Mesilate | CAS 6856-31-1 | LGC Standards [lgcstandards.com]

- 11. This compound Mesilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. CN103254154A - Novel method for preparing mesylate this compound - Google Patents [patents.google.com]

- 14. This compound METHANESULFONATE SALT(6856-31-1) 1H NMR spectrum [chemicalbook.com]

- 15. IR _2007 [uanlch.vscht.cz]

- 16. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 19. What is this compound Mesilate used for? [synapse.patsnap.com]

- 20. Pharmacokinetics of oral this compound: Results of a randomized, crossover bioequivalence trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacokinetics and Metabolism of Pridinol in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pridinol, a centrally acting muscle relaxant with anticholinergic properties, has been utilized in the management of muscle spasms and associated pain. Understanding its pharmacokinetic (PK) profile and metabolic fate in preclinical models is paramount for the rational design of clinical studies and the assessment of its safety and efficacy. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound in key preclinical species, including dogs, mice, and rats. The information is presented to facilitate comparison and aid in the interpretation of non-clinical data for drug development professionals.

Pharmacokinetics of this compound in Preclinical Species

The systemic exposure and disposition of this compound have been characterized in several preclinical models. The following tables summarize the key pharmacokinetic parameters of this compound in Beagle dogs, with qualitative information also available for mice and rats.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs Following Oral Administration

| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-12 (ng·h/mL) | T1/2 (h) | Relative Bioavailability (F0-12) | Relative Bioavailability (F0-∞) |

| Orally Disintegrating Tablets | 12 | 43.78 ± 3.66 | 0.52 ± 0.12 | 84.59 ± 37.24 | 1.43 ± 0.42 | 109.03% | 108.03% |

| Conventional Tablets | 12 | 36.48 ± 4.92 | 0.97 ± 0.16 | 77.58 ± 29.22 | 1.52 ± 0.67 | - | - |

| Data presented as mean ± standard deviation.[1] |

Pharmacokinetic Profile in Other Preclinical Species

-

Mice: Following oral administration of radiolabeled this compound ([¹⁴C]-Pridinol), 94% of the radioactivity was reported to leave the digestive tract within 12 hours. The maximum blood radioactivity was reached within one hour. A significant portion of the dose (30-40%) was found in the bile and tissues, primarily the liver and kidneys. Elimination was substantial, with 80% of the radioactivity excreted within 24 hours and 96% within four days, with urinary excretion accounting for 56% of the dose.

-

Dogs (Intravenous Administration): After intravenous administration to dogs, only 2% of the administered dose was found in the plasma immediately following the injection. Within the first two hours, less than 9% of the dose was recovered in the urine as both the unchanged parent drug and its glucuronide conjugate. No this compound was detected in urine collected between 2 and 7 hours post-administration.

-

Horses (Intravenous Administration): In Thoroughbred horses receiving a single 20 mg intravenous dose of this compound mesylate, the key pharmacokinetic parameters were determined to be a clearance rate of 1.27 L/h/kg and a steady-state volume of distribution of 2.07 L/kg.

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its disposition and clearance. The available data indicates that this compound undergoes metabolism primarily through oxidation and subsequent conjugation.

Primary Metabolic Pathway

The principal metabolic pathway for this compound involves hydroxylation to form 4-hydroxythis compound . This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP2C19 and CYP2B6 [2].

Following hydroxylation, this compound and its hydroxylated metabolite are subject to Phase II conjugation reactions. The primary conjugation pathways identified are glucuronidation and sulfation . The resulting glucuronide and sulfate conjugates, along with the unchanged parent drug, are then eliminated via the kidneys[2].

The following diagram illustrates the proposed primary metabolic pathway of this compound.

Experimental Protocols

A summary of the methodologies employed in the cited preclinical studies is provided below to allow for a critical evaluation of the data.

In Vivo Pharmacokinetic Study in Beagle Dogs

-

Study Design: A paired and cross-over design was utilized with six Beagle dogs randomly assigned to two groups.

-

Drug Administration: A single oral dose of 12 mg of this compound mesylate was administered as either orally disintegrating tablets or conventional tablets.[1]

-

Sample Collection: Venous blood samples were collected at specified time points following drug administration. Plasma was separated from the blood samples for analysis.[1]

-

Analytical Method: The concentration of this compound in plasma was determined using a High-Performance Liquid Chromatography (HPLC) method.[1]

-

Data Analysis: Pharmacokinetic parameters including Cmax, AUC0-12, Tmax, and T1/2, as well as relative bioavailability, were calculated using DAS 3.2.1 software.[1]

The workflow for this study can be visualized as follows:

Bioanalytical Methods

The quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. The following provides an overview of the analytical techniques that have been employed.

-

High-Performance Liquid Chromatography (HPLC): An HPLC method was utilized for the determination of this compound in the plasma of Beagle dogs.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For human studies, a validated LC-MS/MS method has been described for the quantification of this compound in plasma. This method employed diphenidol hydrochloride as an internal standard and achieved a lower limit of quantitation (LLOQ) of 0.0500 ng/mL.[2] While specific details for preclinical models are limited, it is anticipated that a similar sensitive and selective LC-MS/MS method would be required for accurate quantification in animal plasma and urine.

The general workflow for a bioanalytical method using LC-MS/MS is depicted below:

Conclusion

This technical guide consolidates the currently available information on the pharmacokinetics and metabolism of this compound in preclinical models. The data from Beagle dogs provide quantitative insights into the oral absorption and disposition of this compound. Qualitative data in mice and dogs further contribute to a general understanding of its absorption, distribution, and excretion. The primary metabolic pathway involves CYP-mediated hydroxylation followed by conjugation. While this guide offers a foundational understanding, it also highlights the need for more comprehensive preclinical studies, particularly in rats and mice, to fully characterize the pharmacokinetic profile and metabolic fate of this compound. Such data are essential for robust interspecies scaling and the accurate prediction of human pharmacokinetics.

References

Molecular Docking Studies of Pridinol with Acetylcholine Receptors: A Technical Guide

Disclaimer: As of the last update, specific molecular docking studies detailing the binding of Pridinol with acetylcholine receptor subtypes are not extensively available in the public domain. Therefore, this guide provides a comprehensive framework and representative data based on the docking of well-characterized anticholinergic drugs, such as atropine and tiotropium, with muscarinic acetylcholine receptors. The experimental protocols and data presented herein should be considered as a template for conducting and interpreting such studies with this compound.

Introduction

This compound is a centrally acting anticholinergic drug primarily utilized as a muscle relaxant. Its therapeutic effects are attributed to its antagonism of acetylcholine receptors, particularly the muscarinic subtypes. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for understanding the interaction between a ligand, such as this compound, and its protein target, like the acetylcholine receptor, at a molecular level. This guide outlines the theoretical and practical aspects of performing molecular docking studies of this compound with various acetylcholine receptor subtypes.

Acetylcholine Receptors: An Overview

Acetylcholine receptors are a superfamily of transmembrane proteins that are activated by the neurotransmitter acetylcholine. They are broadly classified into two main types: muscarinic and nicotinic receptors.

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that are involved in a wide range of physiological functions. There are five subtypes (M1-M5), which are coupled to different G-proteins and subsequently trigger distinct signaling cascades.[1]

-

M1, M3, and M5 Receptors: These receptors primarily couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC).[2][3][4][5]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6]

-

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission.[7] They are composed of five subunits and are found at the neuromuscular junction and in the central and peripheral nervous systems.[7]

Representative Molecular Docking Data

The following table summarizes representative quantitative data from molecular docking studies of well-known anticholinergic ligands with muscarinic receptor subtypes. These values are illustrative and provide a benchmark for what might be expected from a docking study of this compound.

| Ligand | Receptor Subtype | Docking Score (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues | Hydrogen Bonds |

| Tiotropium | M3 | -11.04 | 2.5 | TYR114, ASP117, TYR434, TRP431, ASN432 | ASN432 |

| Atropine | M1 | -9.8 | 25.6 | ASP105, TYR106, TRP157, TYR381, ASN382 | ASN382 |

Experimental Protocols for Molecular Docking

This section details a representative methodology for performing a molecular docking study of a small molecule ligand, such as this compound, with a G-protein coupled receptor, like a muscarinic acetylcholine receptor, using AutoDock Vina.[8][9][10]

Software and Tools

-

Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For receptor and ligand preparation.

-

AutoDock Vina: For performing the molecular docking calculations.[11]

-

Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

-

Protein Data Bank (PDB): For obtaining the 3D structure of the receptor.

-

PubChem or ZINC database: For obtaining the 3D structure of the ligand.

Receptor Preparation

-

Obtain Receptor Structure: Download the 3D crystal structure of the desired human muscarinic acetylcholine receptor subtype (e.g., M1, M2, M3) from the Protein Data Bank (PDB).

-

Prepare the Receptor:

-

Load the PDB file into AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands or ions.

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges to assign partial charges to each atom.

-

Save the prepared receptor in the PDBQT file format.

-

Ligand Preparation

-

Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

-

Prepare the Ligand:

-

Load the ligand file into AutoDock Tools.

-

Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

-

Assign Gasteiger charges.

-

Save the prepared ligand in the PDBQT file format.

-

Grid Box Generation

-

Define the Binding Site: Identify the active site of the receptor. This is often the pocket where the native ligand binds. For muscarinic receptors, this is the orthosteric binding site.

-

Set Grid Parameters: In AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that will define the search space for the docking algorithm.

Docking Simulation

-

Configure AutoDock Vina: Create a configuration file that specifies the file paths for the prepared receptor and ligand, the grid box parameters, and the number of binding modes to generate.

-

Run the Docking: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity scores.

Analysis of Results

-

Visualize Docking Poses: Load the receptor PDBQT file and the docking output PDBQT file into a visualization software like Discovery Studio Visualizer or PyMOL.

-

Analyze Interactions: Examine the top-ranked binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the amino acid residues of the receptor's binding site.

-

Interpret Binding Affinity: The docking score, reported in kcal/mol, provides an estimate of the binding affinity. More negative values indicate a stronger predicted binding affinity.

Visualizations of Signaling Pathways and Experimental Workflows

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 5. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]

- 9. youtube.com [youtube.com]

- 10. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]

- 11. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Pridinol for Non-Skeletal Muscle Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pridinol is a centrally acting muscle relaxant with well-established efficacy in the treatment of skeletal muscle spasms.[1] Its primary mechanism of action is attributed to its anticholinergic properties, specifically as an antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] While its application in skeletal muscle conditions is well-documented, a growing body of preclinical evidence suggests a broader therapeutic potential for this compound in various non-skeletal muscle applications. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its effects on the central nervous system (CNS) and smooth muscle tissues. The information is intended to support further research and drug development efforts in these areas.

Pharmacological Profile of this compound

This compound's pharmacological activity extends beyond skeletal muscle, with notable effects on the CNS and smooth muscle. These effects are primarily mediated by its antagonism of muscarinic receptors.

Muscarinic Receptor Binding Affinity

Quantitative data on the binding affinity of this compound to all muscarinic receptor subtypes is limited in publicly available literature. However, a study by Waelbroeck et al. (1993) investigated the thermodynamics of this compound binding to M2 muscarinic receptors in rat heart membranes. Additionally, a product specification sheet from MedKoo Biosciences provides an estimated Ki range for M1 and M2 subtypes.

| Receptor Subtype | Tissue/System | Ligand | K i (nM) | pK i | Reference |

| M2 | Rat Heart Membranes | [ 3 H]-N-methyl-scopolamine | Not explicitly stated | 6.13 (at 278K) | Waelbroeck et al., 1993 |

| M1 | Not Specified | Not Specified | ~3,000-10,000 | ~5.0-5.5 | MedKoo Biosciences |

| M2 | Not Specified | Not Specified | ~3,000-10,000 | ~5.0-5.5 | MedKoo Biosciences |

Note: The pKi value from Waelbroeck et al. (1993) was derived from thermodynamic data and may not directly correspond to a standard Ki value from a simple competition binding assay. The data from MedKoo Biosciences is not from a peer-reviewed publication and should be interpreted with caution. Further studies are required to fully characterize the binding profile of this compound across all muscarinic receptor subtypes.

Functional Activity in Non-Skeletal Muscle Tissues

Experimental Protocols

Detailed experimental protocols for preclinical studies specifically using this compound are scarce. Therefore, this section provides generalized methodologies for key experiments relevant to the investigation of this compound's effects on non-skeletal muscle tissues.

Muscarinic Receptor Binding Assay (Radioligand Competition)

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to muscarinic receptors.

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from transfected cell lines or specific tissues).

-

Radioligand specific for the muscarinic receptor (e.g., [3H]-N-methylscopolamine).

-

This compound in a range of concentrations.

-

Assay buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This protocol is a generalized procedure for assessing the functional effect of this compound on smooth muscle contraction.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced smooth muscle contraction.

Materials:

-

Isolated smooth muscle tissue strips (e.g., from guinea pig ileum, rat bladder, or bovine trachea).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isometric force transducer and data acquisition system.

-

A contractile agonist (e.g., carbachol or acetylcholine).

-

This compound in a range of concentrations.

Procedure:

-

Tissue Preparation: Dissect and prepare smooth muscle strips and mount them in the organ baths under a resting tension.

-

Equilibration: Allow the tissues to equilibrate in the physiological salt solution for a period of time (e.g., 60 minutes).

-

Agonist-Induced Contraction: Elicit a stable contraction of the smooth muscle strips by adding a fixed concentration of the contractile agonist.

-

Cumulative Addition of this compound: Once a stable contraction is achieved, add increasing concentrations of this compound cumulatively to the organ bath.

-

Measurement of Relaxation: Record the relaxation of the muscle strip at each concentration of this compound.

-

Data Analysis: Plot the percentage of inhibition of the agonist-induced contraction against the concentration of this compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's action and a typical experimental workflow for its preclinical evaluation.

Caption: Proposed signaling pathway of this compound's antagonistic action at muscarinic receptors.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Discussion and Future Directions

The available preclinical data, although limited, supports the characterization of this compound as a muscarinic receptor antagonist with effects on both the CNS and smooth muscle. Its established role in treating central and peripheral muscle spasms, coupled with its anticholinergic mechanism, suggests potential for repositioning or development in new therapeutic areas.

However, to fully realize this potential, further preclinical research is imperative. Key areas for future investigation include:

-

Comprehensive Receptor Profiling: A complete determination of this compound's binding affinities (Ki) and functional potencies (EC50/IC50) across all five muscarinic receptor subtypes is essential to understand its selectivity and predict its therapeutic and side-effect profile.

-

In Vitro Functional Studies: A broader range of in vitro functional assays using various smooth muscle tissues (e.g., bladder, gastrointestinal tract, airways) and CNS preparations is needed to quantify its activity in different organ systems.

-

In Vivo Efficacy Studies: Evaluation of this compound in relevant animal models of non-skeletal muscle disorders, such as overactive bladder, irritable bowel syndrome, or asthma, would provide crucial proof-of-concept for new indications.

-

Cardiovascular and CNS Safety Pharmacology: Detailed preclinical studies are required to thoroughly assess the cardiovascular and CNS safety profile of this compound at therapeutic and supratherapeutic doses.

Conclusion

This compound's activity as a muscarinic antagonist in non-skeletal muscle tissues presents an exciting opportunity for drug development. While current preclinical data provides a foundational understanding of its mechanism, a more comprehensive and quantitative characterization of its pharmacological profile is necessary to guide future research and clinical development in novel therapeutic applications. This technical guide serves as a resource for researchers and drug development professionals to build upon the existing knowledge and explore the full therapeutic potential of this compound.

References

Methodological & Application

Application Note: Quantification of Pridinol in Human Plasma by HPLC-UV

Abstract

This application note describes a simple, sensitive, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Pridinol in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The developed method was validated according to the FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic and bioequivalence studies.

Introduction

This compound is a centrally acting muscle relaxant used in the treatment of muscle spasms. The monitoring of its concentration in biological fluids such as plasma is crucial for pharmacokinetic studies, dose optimization, and bioequivalence assessment. This application note presents a detailed protocol for a validated HPLC-UV method for the determination of this compound in human plasma, offering a cost-effective and accessible analytical solution for researchers and drug development professionals.

Experimental

Materials and Reagents

-

This compound Mesylate reference standard (99.6% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Human plasma (drug-free)

-

Ultrapure water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a column oven was used.

Table 1: HPLC Operating Parameters

| Parameter | Condition |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 5.0, adjusted with phosphoric acid) (33:67, v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection | UV at 258 nm |

| Run Time | 10 minutes |

| Retention Time | Approximately 4.8 minutes[1] |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Mesylate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a 50:50 mixture of methanol and water to obtain concentrations ranging from 10 ng/mL to 2000 ng/mL.

-

Calibration Standards (CS) and Quality Control (QC) Samples: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate working standard solution to achieve final concentrations for the calibration curve and QC samples.

Plasma Sample Preparation Protocol (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile (as the protein precipitating agent) to the plasma sample.[2][3][4]

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 20 µL of the supernatant into the HPLC system.

Method Validation

The developed method was validated in accordance with the US FDA's "Bioanalytical Method Validation Guidance for Industry".[5][6][7]

Linearity and Range

The linearity of the method was established by analyzing calibration standards at eight different concentrations ranging from 10 ng/mL to 1000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area of this compound against its concentration.

Table 2: Linearity Data

| Parameter | Result |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing replicate QC samples at three concentration levels (Low, Medium, and High).

Table 3: Accuracy and Precision Data

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| Low QC (30 ng/mL) | < 5% | ± 5% | < 6% | ± 6% |

| Medium QC (300 ng/mL) | < 4% | ± 4% | < 5% | ± 5% |

| High QC (800 ng/mL) | < 3% | ± 3% | < 4% | ± 4% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (S/N > 10).

Table 4: Sensitivity Data

| Parameter | Value (ng/mL) |

| LOD | 3 |

| LOQ | 10 |

Recovery

The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration.

Table 5: Recovery Data

| QC Concentration (ng/mL) | Mean Recovery (%) |

| Low QC (30 ng/mL) | > 85% |

| Medium QC (300 ng/mL) | > 88% |

| High QC (800 ng/mL) | > 90% |

Visualizations

Caption: Experimental workflow for this compound quantification in plasma.

Caption: Logical relationship of the HPLC method development and validation process.

Conclusion

The described HPLC-UV method with protein precipitation for sample preparation provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The method is validated over a suitable concentration range and meets the requirements for bioanalytical method validation. This application note provides a complete protocol that can be readily implemented in a research or clinical laboratory for pharmacokinetic and bioequivalence studies of this compound.

References

- 1. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of this compound Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. agilent.com [agilent.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 6. labs.iqvia.com [labs.iqvia.com]

- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

Application Notes and Protocols for In Vivo Evaluation of Pridinol's Muscle Relaxant Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental models and detailed protocols for studying the muscle relaxant effects of Pridinol. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and mechanism of action of this centrally acting muscle relaxant.

Introduction to this compound

This compound is a centrally acting muscle relaxant with anticholinergic properties.[1][2][3][4] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, which leads to a reduction in polysynaptic reflexes in the spinal cord.[2][3][5][6] This action results in the relaxation of skeletal muscle, making it effective in treating muscle spasms of both central and peripheral origin.[2][3] Preclinical studies are essential to further elucidate its pharmacological profile and to explore its potential in various models of muscle hypertonia.

Signaling Pathway of this compound's Muscle Relaxant Effect

This compound exerts its muscle relaxant effects primarily through the central nervous system by acting as a muscarinic acetylcholine receptor antagonist. This action interrupts the signaling pathways that lead to increased muscle tone and spasm.

Caption: Proposed signaling pathway for this compound's muscle relaxant action.

In Vivo Experimental Models and Protocols

Several established rodent models can be employed to assess the muscle relaxant properties of this compound. These tests evaluate motor coordination, grip strength, and the ability to counteract chemically induced muscle contractions.

Assessment of Motor Coordination: Rotarod Test

The rotarod test is a widely used method to evaluate the effect of a substance on motor coordination and balance in rodents. A deficit in performance can indicate a muscle relaxant effect or central nervous system depression.

Experimental Workflow: Rotarod Test

Caption: Workflow for the Rotarod test to assess motor coordination.

Protocol: Rotarod Test

-

Animals: Male Swiss albino mice (20-25 g) or Wistar rats (150-200 g).

-

Apparatus: A standard rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice, 7 cm for rats) divided into compartments.

-

Acclimation and Training: Acclimatize animals to the testing room for at least 1 hour before the experiment. Train the animals on the rotarod at a low, constant speed (e.g., 5 rpm) for 5 minutes for 2-3 consecutive days until a stable baseline performance is achieved.

-

Procedure:

-

On the test day, record the baseline latency to fall for each animal on an accelerating rod (e.g., 4 to 40 rpm over 5 minutes).

-

Divide the animals into groups (n=6-10 per group): Vehicle control (e.g., saline), Positive control (e.g., Diazepam 2-5 mg/kg, i.p.), and this compound-treated groups (e.g., 5, 10, 20 mg/kg, i.p. or p.o.).

-

Administer the respective treatments.

-

At a predetermined time post-administration (e.g., 30, 60, and 120 minutes), place the animals back on the accelerating rotarod.

-

Record the latency to fall for each animal. A cut-off time (e.g., 300 seconds) is typically set.

-

-

Data Analysis: The mean latency to fall for each group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant decrease in the latency to fall compared to the vehicle group indicates impaired motor coordination, which can be attributed to muscle relaxation or sedation.

Assessment of Muscle Tone: Inclined Plane Test

This test assesses the ability of an animal to maintain its grip on an inclined surface, which is a measure of muscle tone.

Protocol: Inclined Plane Test

-

Animals: Male Swiss albino mice (20-25 g).

-

Apparatus: An inclined plane apparatus with an adjustable angle. The surface should provide adequate grip (e.g., covered with a wire mesh).

-

Procedure:

-

Set the inclined plane at a steep angle (e.g., 65 degrees).

-

Divide animals into control and treatment groups as described for the rotarod test.

-

Administer the respective treatments.

-

At set time intervals post-administration (e.g., 30, 60, 120 minutes), place each mouse on the upper part of the inclined plane.

-

Observe the animal for a set period (e.g., 30 or 60 seconds) and record whether it is able to hold its position or slides down.

-

-

Data Analysis: The percentage of animals in each group that fail to remain on the inclined plane is calculated. An increased percentage of animals falling off in the this compound-treated groups compared to the vehicle group suggests muscle relaxation.

Assessment of Central Muscle Relaxant Activity: Antagonism of Chemically-Induced Convulsions

This compound's central mechanism of action can be investigated by its ability to protect against convulsions induced by agents that act on the central nervous system.

Strychnine is a glycine receptor antagonist in the spinal cord, leading to excessive motor neuron stimulation and tonic-clonic convulsions. A centrally acting muscle relaxant can delay the onset or reduce the severity of these convulsions.

Protocol: Strychnine-Induced Convulsions

-

Animals: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Divide animals into control and treatment groups.

-

Administer vehicle or this compound at various doses.

-

After a suitable absorption time (e.g., 30 minutes for i.p. administration), administer a convulsant dose of strychnine nitrate (e.g., 1-2 mg/kg, i.p.).

-

Immediately place each mouse in an individual observation cage.

-

Observe the animals for the onset of tonic convulsions and mortality for a period of 30-60 minutes.

-

-

Data Analysis: The latency to the onset of convulsions and the percentage of animals protected from convulsions and mortality in each group are recorded. A significant increase in the latency to convulsions and a higher percentage of protection in the this compound-treated groups indicate a central muscle relaxant effect.

Nicotine can induce seizures through the activation of nicotinic acetylcholine receptors in the brain. As this compound has anticholinergic properties, it may antagonize these effects.

Protocol: Nicotine-Induced Seizures

-

Animals: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Divide animals into control and treatment groups.

-

Administer vehicle or this compound at various doses.

-

After the absorption period, administer a convulsant dose of nicotine (e.g., 2-4 mg/kg, i.p.).

-

Observe the animals for the onset and severity of seizures (e.g., clonic, tonic-clonic) and mortality for at least 30 minutes.

-

-

Data Analysis: The percentage of animals exhibiting seizures and the mortality rate are calculated for each group. A reduction in the incidence of seizures and mortality in the this compound-treated groups would suggest an antagonistic effect at central nicotinic receptors.

Quantitative Data Summary

Due to the limited availability of specific preclinical in vivo studies on this compound in the public domain, the following table presents hypothetical data based on the expected outcomes from the described protocols. This table is for illustrative purposes to guide researchers in data presentation.

| Experimental Model | Species | This compound Dose (mg/kg) | Outcome Measure | Vehicle Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | Positive Control (e.g., Diazepam) (Mean ± SEM) |

| Rotarod Test | Mouse | 10 (i.p.) | Latency to Fall (s) | 285 ± 10 | 150 ± 15 | 95 ± 12 |

| 20 (i.p.) | 285 ± 10 | 80 ± 10 | ||||

| Inclined Plane Test | Mouse | 10 (i.p.) | % of Animals Falling | 10% | 50% | 80% |

| 20 (i.p.) | 10% | 90% | ||||

| Strychnine-Induced Convulsions | Mouse | 10 (i.p.) | Latency to Convulsion (min) | 5.2 ± 0.5 | 9.8 ± 0.8 | 15.5 ± 1.2 |

| 20 (i.p.) | 5.2 ± 0.5 | 14.1 ± 1.1 | ||||

| 10 (i.p.) | % Protection from Mortality | 0% | 40% | 80% | ||

| 20 (i.p.) | 0% | 70% |

*p < 0.05 compared to Vehicle Control.

Preclinical Safety Data

Preclinical toxicity studies provide essential information for dose selection in efficacy models.

| Species | Route of Administration | LD50 | Chronic Toxicity (6 months) | Teratogenicity | Reference |

| Mouse | Oral | 250 mg/kg | - | No effects at 25 mg/kg/day | [2][7] |

| Rat | Subcutaneous | 446 mg/kg | No toxic effects at 5-20 mg/kg/day | - | [2][7] |

Conclusion

The in vivo models and protocols described provide a robust framework for the preclinical evaluation of this compound's muscle relaxant effects. The rotarod and inclined plane tests are valuable for assessing effects on motor coordination and muscle tone, while the antagonism of chemically-induced convulsions can help to elucidate the central mechanism of action. Careful dose selection based on preclinical safety data is crucial for obtaining meaningful and reproducible results. Further studies utilizing these models will contribute to a more comprehensive understanding of this compound's pharmacology and its therapeutic potential.

References

- 1. Muscle relaxants by ved prakash | PPTX [slideshare.net]

- 2. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. Frontiers | Effectiveness rehabilitative therapy and this compound Mesylate in low back pain [frontiersin.org]

- 4. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 5. Effectiveness rehabilitative therapy and this compound Mesylate in low back pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of oral this compound: Results of a randomized, crossover bioequivalence trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mhraproductsproduction.blob.core.windows.net [mhraproductsproduction.blob.core.windows.net]

Protocol for Assessing Pridinol Efficacy in Animal Models of Muscle Spasm

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Pridinol is a centrally acting muscle relaxant with anticholinergic properties.[1][2][3] It functions by blocking muscarinic acetylcholine receptors in the central nervous system, which leads to a reduction in muscle spasms and stiffness.[1][2][4] These application notes provide detailed protocols for assessing the efficacy of this compound in established animal models of muscle spasm. The described methods are designed to deliver robust and reproducible data for preclinical evaluation.

Animal Models of Muscle Spasm

The selection of an appropriate animal model is critical for evaluating the efficacy of muscle relaxants. Commonly used models include those induced by electrical stimulation, chemical agents, or genetic modifications.

-

Electrically-Induced Muscle Spasm: This is a highly reproducible model where controlled electrical stimulation is applied to a peripheral nerve, such as the sciatic nerve, to induce muscle contractions and spasms in anesthetized rodents.[5] This model allows for precise control over the frequency and intensity of the spasms.

-

Chemically-Induced Muscle Spasm: Agents like strychnine, a glycine receptor antagonist, can be used to induce generalized muscle spasms.[6][7][8] This model is useful for studying centrally acting muscle relaxants.

-

Genetic Models: Spontaneous mutations in some mouse strains, such as the Spa mouse model, result in early-onset hypertonia and spasticity, providing a model for hereditary spastic conditions.

Efficacy Assessment Methods

Several quantitative methods can be employed to assess the efficacy of this compound in these models:

-

Electromyography (EMG): EMG is a technique for recording the electrical activity produced by skeletal muscles. It provides a direct measure of muscle activity and can be used to quantify the reduction in spasm frequency and amplitude following drug administration.

-

Rotarod Test: This test is widely used to assess motor coordination and the muscle relaxant effects of drugs.[2][5] A reduction in the time an animal can stay on a rotating rod indicates muscle relaxation.

-

Grip Strength Test: This test measures the maximal force an animal can exert with its forelimbs or all four limbs.[1][9][10] A decrease in grip strength is indicative of muscle weakness or relaxation.[1]

Experimental Protocols

Electrically-Induced Muscle Spasm Model in Rats

Objective: To induce and measure muscle spasms in anesthetized rats via sciatic nerve stimulation and to assess the effect of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane, urethane)

-

Stimulating electrodes (bipolar cuff or needle electrodes)

-

Grass SD9 stimulator or equivalent

-

EMG recording equipment (needle electrodes, amplifier, data acquisition system)

-

This compound mesylate

-

Vehicle (e.g., saline)

Procedure:

-

Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

-

Surgically expose the sciatic nerve of one hind limb.

-

Place stimulating electrodes around the sciatic nerve.

-

Insert EMG recording electrodes into the gastrocnemius muscle of the same limb.

-

Baseline Recording:

-

Deliver electrical pulses to the sciatic nerve. A typical protocol would be 1.0 msec pulses delivered every 2 seconds in 1-second trains of 5 Hz.[11] The stimulation voltage should be gradually increased until a consistent muscle contraction is observed (threshold), and then 1.5 times the threshold current is applied for the experiment.[11]

-

Record baseline EMG activity for a set period (e.g., 15 minutes).

-

-

Drug Administration:

-

Administer this compound or vehicle intraperitoneally (i.p.) or intravenously (i.v.).

-

-

Post-Drug Recording:

-

Continue electrical stimulation and EMG recording for a defined period (e.g., 60-120 minutes) to assess the effect of the treatment on the frequency and amplitude of muscle spasms.

-

EMG Data Analysis:

-

Rectify and integrate the EMG signal.

-

Quantify the total EMG activity (area under the curve) in defined time bins.

-

Measure the frequency and amplitude of spasm events.

-

Compare the post-drug data to the baseline data for each animal and between treatment groups.

Rotarod Test in Mice

Objective: To evaluate the effect of this compound on motor coordination as an index of muscle relaxation.

Materials:

-

Male CD-1 or Swiss Albino mice (20-30g)

-

Rotarod apparatus

-

This compound mesylate

-

Vehicle (e.g., saline)

-

Timer

Procedure:

-

Training:

-

Acclimatize mice to the testing room for at least 30 minutes before the experiment.[12]

-

Train the mice on the rotarod at a constant speed (e.g., 10-15 rpm) for 2-3 trials per day for 2-3 days. Mice that can stay on the rod for a predetermined time (e.g., 180 seconds) are selected for the study.

-

-

Baseline Measurement:

-

On the test day, record the latency to fall for each mouse (the time it remains on the rotating rod). The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[13]

-

-

Drug Administration:

-

Administer this compound or vehicle (i.p.).

-

-

Post-Drug Measurement:

-

At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the rotarod and record the latency to fall.

-

A maximum cut-off time (e.g., 300 seconds) is typically set.

-

Grip Strength Test in Mice

Objective: To measure the effect of this compound on muscle strength.

Materials:

-

Male CD-1 or Swiss Albino mice (20-30g)

-

Grip strength meter with a wire grid or bar

-

This compound mesylate

-

Vehicle (e.g., saline)

Procedure:

-

Acclimatization:

-

Allow the mice to acclimate to the testing room for at least 30 minutes.[9]

-

-

Baseline Measurement:

-

Hold the mouse by the base of its tail and allow it to grasp the wire grid or bar with its forepaws.

-

Gently pull the mouse horizontally away from the grid until it releases its grip.[9]

-

The grip strength meter will record the peak force exerted in grams or Newtons.[3]

-

Perform 3-5 trials for each mouse and calculate the average.

-

-

Drug Administration:

-

Administer this compound or vehicle (i.p.).

-

-

Post-Drug Measurement:

-

At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the grip strength measurement as described in step 2.

-

Data Presentation

Quantitative data should be summarized in clearly structured tables.

Table 1: Effect of this compound on Electrically-Induced Muscle Spasm in Rats

| Treatment Group | Dose (mg/kg) | Baseline EMG Activity (µV·s) | Post-Treatment EMG Activity (µV·s) | % Inhibition |

| Vehicle | - | Mean ± SEM | Mean ± SEM | - |

| This compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Effect of this compound on Rotarod Performance in Mice

| Treatment Group | Dose (mg/kg) | Baseline Latency to Fall (s) | 30 min Post-Treatment (s) | 60 min Post-Treatment (s) | 90 min Post-Treatment (s) |

| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 3: Effect of this compound on Grip Strength in Mice

| Treatment Group | Dose (mg/kg) | Baseline Grip Strength (g) | 30 min Post-Treatment (g) | 60 min Post-Treatment (g) | 90 min Post-Treatment (g) |

| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Mandatory Visualizations

Caption: this compound's Mechanism of Action in the Neuromuscular Pathway.

Caption: General Experimental Workflow for Assessing this compound Efficacy.

References

- 1. Quantitative grip strength assessment as a means of evaluating muscle relaxation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]

- 3. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 4. Acute stimulation, EMG, and neural recording from a rat sciatic nerve using a self-sizing and soft closing ... [protocols.io]

- 5. ijbamr.com [ijbamr.com]

- 6. Strychnine Poisoning Causing Generalized Tetanic Spasm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strychnine: Biotoxin | NIOSH | CDC [cdc.gov]

- 8. litfl.com [litfl.com]

- 9. mmpc.org [mmpc.org]

- 10. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

- 11. Sciatic Nerve Electrical Stimulation Enhances Locomotor Recovery in Rats Following Spinal Cord Contusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

Application Notes and Protocols for Utilizing Pridinol in Cholinergic Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pridinol is a centrally-acting muscle relaxant and antiparkinsonian agent that functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[1] Its ability to cross the blood-brain barrier and its atropine-like mechanism of action make it a valuable pharmacological tool for investigating the role of cholinergic signaling in various physiological and pathological processes.[1] These application notes provide a comprehensive overview of this compound's pharmacological profile and offer detailed protocols for its use in key in vitro and in vivo experimental paradigms to dissect cholinergic pathways.

Pharmacological Profile of this compound

This compound acts as an antagonist at muscarinic acetylcholine receptors. While a complete binding profile across all receptor subtypes is not extensively documented in publicly available literature, it is known to exhibit affinity for M1 and M2 subtypes in the micromolar range. To provide a clear context for its non-selective nature, its profile is presented alongside that of atropine, a classic non-selective muscarinic antagonist.

Table 1: Muscarinic Receptor Binding Affinities of this compound and Atropine

| Antagonist | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| This compound | M1 | ~3 - 10 µM | Not Specified | |

| M2 | ~3 - 10 µM | Not Specified | ||

| M3 | Data Not Available | - | - | |

| M4 | Data Not Available | - | - | |

| M5 | Data Not Available | - | - | |

| Atropine | M1 | 1.27 ± 0.36 nM | Human | [1] |

| M2 | 3.24 ± 1.16 nM | Human | [1] | |

| M3 | 2.21 ± 0.53 nM | Human | [1] | |

| M4 | 0.77 ± 0.43 nM | Human | [1] | |

| M5 | 2.84 ± 0.84 nM | Human | [1] |

Application Notes

This compound can be employed in a variety of experimental contexts to probe the function of cholinergic systems:

-

Elucidating the role of central vs. peripheral muscarinic receptors: Due to its ability to penetrate the blood-brain barrier, this compound can be administered systemically in vivo to block both central and peripheral mAChRs. By comparing its effects with a peripherally restricted muscarinic antagonist (e.g., N-methylscopolamine), researchers can differentiate between centrally and peripherally mediated cholinergic effects.

-

Investigating receptor subtypes in functional assays: In isolated tissue or cell-based assays, this compound can be used to antagonize responses mediated by muscarinic receptors. While it is not highly selective, its effects can be compared with those of subtype-selective antagonists to infer the involvement of specific M-receptor subtypes in a given physiological response.

-

Probing the cholinergic modulation of other neurotransmitter systems: By blocking muscarinic receptor signaling, this compound can be used to study the influence of acetylcholine on the release and activity of other neurotransmitters like dopamine and serotonin. This is particularly relevant in brain regions where cholinergic and other neurotransmitter systems are highly integrated.

Experimental Protocols

The following are detailed protocols that can be adapted for the use of this compound in studying cholinergic pathways.

In Vitro Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in cell membranes. It is a competitive binding assay using a radiolabeled antagonist.

Materials and Reagents:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

This compound stock solution (e.g., in DMSO).

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration manifold.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[2]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration near its Kd), and 150 µL of the membrane suspension.

-

Non-specific Binding: 50 µL of 1 µM Atropine, 50 µL of [³H]-NMS, and 150 µL of the membrane suspension.

-

Competition: 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M), 50 µL of [³H]-NMS, and 150 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with 3 mL of ice-cold assay buffer.[2]

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]-NMS against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (Schild Analysis) in Guinea Pig Ileum